molecular formula C12H16ClNO3S B2692002 4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 866150-16-5

4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No. B2692002
CAS RN: 866150-16-5
M. Wt: 289.77
InChI Key: JYTYCAYBBJRSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.77 . This product is intended for research use only.


Synthesis Analysis

While specific synthesis methods for “4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of piperazine derivatives, which could be relevant, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Oxidative Reactivity and Catalytic Applications

Research on oxorhenium(V) complexes with phenolate-oxazoline ligands shows the influence of ligand structure on O-atom-transfer reactivity, highlighting the role of sulfone groups in catalytic processes. The study demonstrates differences in activity based on ligand orientation and provides insight into the mechanisms of oxidation reactions facilitated by such complexes (Schachner et al., 2014).

Materials Science: Fuel Cell and Luminescent Applications

Sulfonated poly(arylene ether sulfone)s block copolymers with fluorenyl groups, synthesized for fuel-cell applications, exhibit high proton conductivity and mechanical stability. This work underscores the utility of sulfone-containing polymers in developing efficient and durable materials for energy conversion (Bae et al., 2009). Additionally, bis-sulfone compounds have been utilized as hosts in blue-green organic light-emitting devices, showcasing the application of sulfone derivatives in the fabrication of high-efficiency electrophosphorescent materials (Kim et al., 2011).

Environmental and Analytical Chemistry

Studies on the aerobic oxidative desulfurization of benzothiophene and its derivatives using Anderson-type catalysts highlight the environmental applications of sulfone compounds in removing sulfur from hydrocarbon feeds, contributing to cleaner fuel technologies (Lu et al., 2010).

Organic Synthesis and Chemical Biology

Research into the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides demonstrates the chemical versatility of sulfonamide derivatives, exploring their potential in developing new antiviral agents (Chen et al., 2010). Furthermore, sulfonamide and sulfone groups have been incorporated into novel oxazolines for acaricidal and insecticidal activity, illustrating the application of these functional groups in agrochemical design (Yu et al., 2016).

properties

IUPAC Name

4-(2-chlorophenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTYCAYBBJRSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.